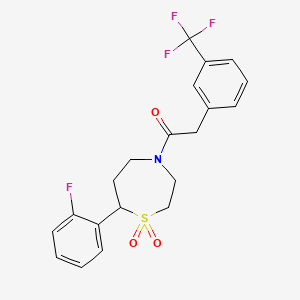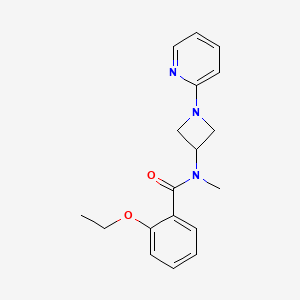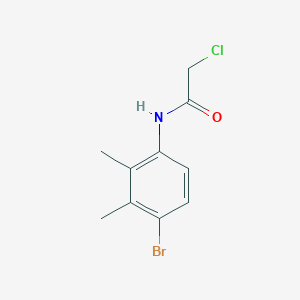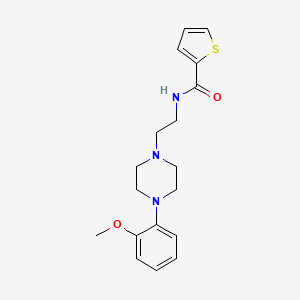
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as TAPI-1, is a small molecule inhibitor of the tumor necrosis factor-α (TNF-α) converting enzyme (TACE). TACE is a metalloprotease enzyme that is responsible for the release of TNF-α, a pro-inflammatory cytokine that is involved in various inflammatory and autoimmune diseases. TACE inhibitors like TAPI-1 have shown promise in the treatment of these diseases.
Aplicaciones Científicas De Investigación
PET Radioligands for Serotonin 5-HT(1A) Receptors
N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including compounds similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, have been prepared and evaluated for their potential as PET (Positron Emission Tomography) radioligands for imaging serotonin 5-HT(1A) receptors. These compounds have shown promising results in vitro and in vivo, exhibiting high affinity and selectivity for 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. This makes them useful for the in vivo quantification of 5-HT1A receptors, contributing to the understanding and treatment of conditions such as depression, anxiety, and schizophrenia (Gonzalo García et al., 2014).
Analogs as Anti-Inflammatory and Analgesic Agents
Derivatives of thiophene carboxamide have been synthesized and studied for their anti-inflammatory and analgesic properties. These compounds, including novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. Their ability to inhibit edema was compared with sodium diclofenac, indicating their potential as therapeutic agents in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds with the thiophene carboxamide structure have been evaluated for their antimicrobial activity. Research shows that certain analogs possess good to moderate activity against various microorganisms, indicating their potential use in developing new antimicrobial agents. These findings underscore the versatility of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide analogs in medical research, particularly in addressing microbial resistance (Seda Fandaklı et al., 2012).
Selective Killing of Bacterial Persisters
Analog studies have identified compounds that selectively kill bacterial persisters, a significant challenge in treating infections due to their tolerance to antibiotics. These compounds do not affect normal antibiotic-sensitive cells, presenting a novel approach to eradicating persistent bacterial infections without harming the normal microbial flora (Jun-Seob Kim et al., 2011).
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPUFATFOILKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025536 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184951-36-8 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

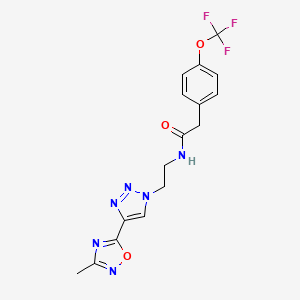
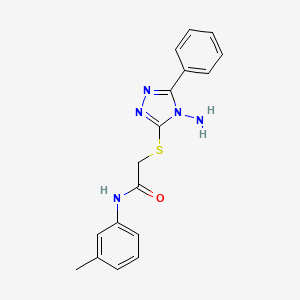
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2598789.png)
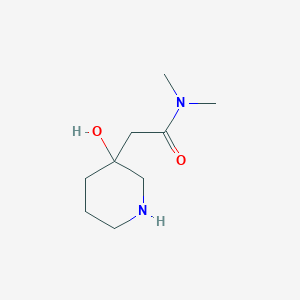
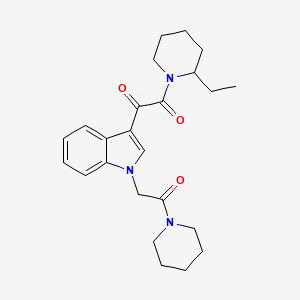
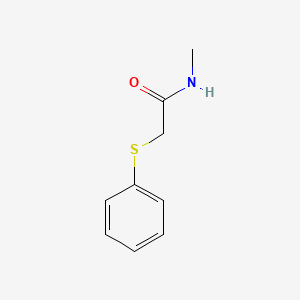
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2598796.png)

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)
